molecular formula C13H25NO4 B8572209 Diethyl (dipropylamino)propanedioate CAS No. 82697-03-8

Diethyl (dipropylamino)propanedioate

Cat. No. B8572209
Key on ui cas rn: 82697-03-8
M. Wt: 259.34 g/mol
InChI Key: UVXPPRDKOGYPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421914

Procedure details

Di-n-propylamine (15.2 g) and diethyl bromomalonate (17.9) were dissolved in dry benzene (90 ml), and the mixture was heated under reflux for 7 hours with stirring. The reaction mixture was worked up in the same way as in Example 2, (1). The resulting residue was chromatographed on a silica gel column using benzene/ethyl acetate (20:1) as an eluent to give 16.9 g (yield 87%) of diethyl di-n-propylaminomalonate.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].Br[CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1C=CC=CC=1>[CH2:1]([N:4]([CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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